molecular formula C11H11NO3 B12629801 3-(4-Nitrophenyl)cyclopentanone

3-(4-Nitrophenyl)cyclopentanone

Cat. No.: B12629801
M. Wt: 205.21 g/mol
InChI Key: BWOPYCCKDQEKNV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a 4-nitrophenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 3-(4-Aminophenyl)cyclopentanone.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)cyclopentanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the cyclopentanone ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(4-nitrophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11NO3/c13-11-6-3-9(7-11)8-1-4-10(5-2-8)12(14)15/h1-2,4-5,9H,3,6-7H2

InChI Key

BWOPYCCKDQEKNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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